2-(4-Methylphenyl)prop-2-enoic acid
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Overview
Description
2-(4-Methylphenyl)prop-2-enoic acid, also known as 4-methylcinnamic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Another method involves the Knoevenagel condensation of 4-methylbenzaldehyde with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methylcinnamaldehyde, followed by oxidation. This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, yielding 2-(4-methylphenyl)propanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methylbenzoic acid
Reduction: 2-(4-Methylphenyl)propanoic acid
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is used in the production of fragrances, flavors, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The pathways involved often include the modulation of biochemical processes related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, differing by the absence of the methyl group on the phenyl ring.
4-Methylbenzoic Acid: An oxidation product of 2-(4-Methylphenyl)prop-2-enoic acid.
2-(4-Methylphenyl)propanoic Acid: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the para position enhances its reactivity in certain chemical reactions and influences its biological activity compared to its unsubstituted counterpart, cinnamic acid.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
SPMMMKHRSINRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
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